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Compound of Interest

Compound Name: Levorphanol

Cat. No.: B1675180

Introduction

Levorphanol is a potent synthetic opioid analgesic belonging to the morphinan class of
compounds.[1] First synthesized in the 1940s, it has a long history of clinical use for the
management of moderate to severe pain.[2] Its unique pharmacological profile, characterized
by a multi-modal mechanism of action, distinguishes it from other opioids and makes it a
subject of interest for researchers and drug development professionals. This document
provides an in-depth technical overview of the chemical structure, physicochemical properties,
and pharmacological characteristics of levorphanol.

Chemical Structure and Identification

Levorphanol is the levorotatory (-) isomer of racemorphan.[1] Its chemical name is (-)-3-
hydroxy-N-methylmorphinan.[3] The dextrorotatory enantiomer, dextrorphan, possesses
antitussive and dissociative properties but lacks significant analgesic activity.[1] The core
structure is a tetracyclic morphinan skeleton.[1]

Table 1: Chemical Identifiers for Levorphanol
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Identifier Value
(1R,9R,10R)-17-Methyl-17-

IUPAC Name azatetracyclo[7.5.3.0%,2°.0%,”]Theptadeca-
2(7),3,5-trien-4-ol[1][4]

CAS Number 77-07-6[1]

Molecular Formula C17H23NO[1]

Molecular Weight 257.37 g/mol [1][4]
CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4c3cc(
SMILES
O)cc4[1]
InChl=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-
inChi 14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-
n

6,11,14,16,19H,2-4,7-
10H2,1H3/t14-,16+,17+/mO0/s1[1]

| InChiKey | JAQUASYNZVUNQP-USXIJHARSA-N[1] |

Physicochemical Properties

Levorphanol is typically used as its tartrate salt, which is a white crystalline powder soluble in

water.[5][6] The base form has distinct solubility and melting point characteristics.

Table 2: Physicochemical Properties of Levorphanol

Property Value
Melting Point 198-199 °C[3][4]
pKa 9.58[4]
logP 3.11[4]

Water Solubility

1840 mg/L[4]

| Appearance | White crystalline powder (as tartrate salt)[5][6] |
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Pharmacological Properties

Levorphanol's potent analgesic effects are derived from its complex interactions with multiple
receptor systems in the central nervous system.

Levorphanol is a multimodal opioid analgesic.[2] Its primary mechanism involves agonism at
opioid receptors, but it also exhibits significant activity at the N-methyl-D-aspartate (NMDA)
receptor and inhibits the reuptake of serotonin and norepinephrine.[1][2][7]

e Opioid Receptor Agonism: Levorphanol is a full agonist at the mu (u), delta (8), and kappa
(k) opioid receptors.[1][8] Activation of these G-protein coupled receptors (GPCRS) in the
brain and spinal cord alters the perception and transmission of pain signals.[6][9]

 NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the NMDA receptor.
[10][11] This action is thought to contribute to its efficacy in treating neuropathic pain and
may mitigate the development of opioid tolerance.[1]

o Monoamine Reuptake Inhibition: Levorphanol inhibits the reuptake of serotonin and
norepinephrine, a mechanism that also plays a role in its analgesic effects, particularly for
neuropathic pain states.[1][10]

Levorphanol displays high affinity for all three major opioid receptor subtypes and the NMDA
receptor.

Table 3: Receptor Binding Affinities (Ki) of Levorphanol

Receptor Ki Value

Mu (u) Opioid Receptor 0.21 + 0.02 nM[10]
Delta (&) Opioid Receptor 4.2 £ 0.6 nM[10]
Kappa (k) Opioid Receptor 2.3 £ 0.3 nM[10]

| NMDA Receptor ([BH]MK-801 site) | 0.6 uM (600 nM)[10] |

Levorphanol has a long terminal half-life, which allows for less frequent dosing but also
necessitates careful titration to avoid accumulation.[5][6]
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Table 4: Pharmacokinetic Parameters of Levorphanol

Parameter Value

~70% (subject to ~50% first-pass

Bioavailability (Oral) metabolism)[1][]

Terminal Half-life 11 to 16 hours[5][6]
Time to Peak Plasma Concentration (Oral) ~1 hour[5][6]
Protein Binding ~40%[5][10]
Volume of Distribution (Vd) 10 to 13 L/kg[5][6]

Primarily via glucuronidation in the liver to
] levorphanol-3-glucuronide.[2][10] It does not
Metabolism o ]
significantly involve the cytochrome P450

(CYP450) enzyme system.[2][8]

| Elimination | The inactive glucuronide metabolite is excreted by the kidneys.[2][10] |

Key Signaling and Experimental Visualizations

The following diagrams illustrate the primary signaling pathway of levorphanol, its multi-modal
mechanism, and a typical experimental workflow for determining receptor affinity.
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Caption: Mu-Opioid Receptor (GPCR) Signaling Pathway Activated by Levorphanol.
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Caption: Logical Relationship of Levorphanol's Multi-Modal Mechanism of Action.
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Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are generalized protocols for key experiments used to characterize levorphanol.
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This assay is used to determine the binding affinity (Ki) of a test compound (levorphanol) for a
specific receptor.

e Objective: To determine the affinity of levorphanol for the p-opioid receptor.
e Materials:

o Cell membrane preparations from cells expressing the human p-opioid receptor (e.g.,
CHO-hMOR cells).

o Radioligand specific for the p-opioid receptor (e.g., [FHIDAMGO).
o Unlabeled levorphanol stock solution.
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Glass fiber filters.
o Scintillation cocktail and liquid scintillation counter.
o Methodology:
o Preparation: Prepare serial dilutions of levorphanol in assay buffer.

o Incubation: In reaction tubes, combine the cell membrane preparation, a fixed
concentration of [BHIDAMGO (typically at its Kd concentration), and varying concentrations
of levorphanol. Include control tubes for total binding (no levorphanol) and non-specific
binding (excess of a potent unlabeled ligand like naloxone).

o Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient
time (e.g., 60-90 minutes) to reach binding equilibrium.

o Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
This separates the membrane-bound radioligand from the free radioligand.

o Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining
unbound radioligand.
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o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify
the amount of bound radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding at each levorphanol concentration by
subtracting non-specific binding from total binding. Plot the percentage of specific binding
against the logarithm of the levorphanol concentration. Fit the data to a sigmoidal dose-
response curve to determine the ICso (the concentration of levorphanol that inhibits 50%
of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation:
Ki =1Cso/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.[12][13]

This assay measures the functional activation of a G-protein coupled receptor by an agonist.

» Objective: To determine the potency (ECso) and efficacy (Emax) of levorphanol in activating
G-protein signaling via the p-opioid receptor.

o Materials:

o Cell membrane preparations expressing the receptor of interest.

o [3*S]GTPYS (a non-hydrolyzable GTP analog).

o GDP (to ensure receptors are in a basal state).

o Varying concentrations of levorphanol.

o Assay buffer (containing MgClz, NaCl, and a buffer like Tris-HCI).

o Methodology:

o Pre-incubation: Incubate cell membranes with GDP in assay buffer to ensure G-proteins
are in their inactive, GDP-bound state.

o Reaction Initiation: Add varying concentrations of levorphanol, followed by the addition of
[3>S]GTPYS to initiate the reaction. A control agonist (e.g., DAMGO) is used to determine
the maximum possible stimulation (Emax).
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o Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set
time (e.g., 60 minutes). During this time, agonist-activated receptors catalyze the
exchange of GDP for [3>S]GTPYS on the Ga subunit.

o Termination and Separation: Terminate the reaction and separate bound from free
[3>S]GTPYS using rapid filtration, similar to the binding assay.

o Quantification: Quantify the amount of receptor-bound [3>*S]GTPyS using a liquid
scintillation counter.

o Data Analysis: Plot the amount of specifically bound [3*S]GTPyS against the logarithm of
the levorphanol concentration. Fit the data to a sigmoidal curve to determine the ECso
(concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard
full agonist). This reveals whether levorphanol is a full or partial agonist at the receptor.
[14]

Conclusion

Levorphanol is a pharmacologically complex opioid with a unique profile that includes potent
agonism at mu, delta, and kappa opioid receptors, antagonism of the NMDA receptor, and
inhibition of monoamine reuptake.[1][7][10] Its long half-life and metabolism independent of the
CYP450 system are important clinical considerations.[2][8] The detailed chemical, physical,
and pharmacological data presented, along with standardized experimental protocols, provide
a comprehensive foundation for researchers and drug development professionals exploring its
therapeutic potential and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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